D-1-Nal Confers Mu-Opioid Agonist Activity vs. D-2-Nal Antagonism in Endomorphin Analogs
In the mouse hot-plate test (10 µg i.c.v./animal), [D-1-Nal3]morphiceptin exhibited greatly enhanced analgesic activity compared to the parent peptide, whereas [D-2-Nal3]endomorphin-2 acted as a weak mu-opioid antagonist, effectively reversing endomorphin-2-induced antinociception [1]. This demonstrates that the 1-naphthyl substitution yields agonist behavior while the 2-naphthyl isomer produces antagonist outcomes within the same peptide scaffold. The (R)-1-naphthylalanine building block is therefore the required precursor for synthesizing agonist-biased D-1-Nal-modified peptides.
| Evidence Dimension | In vivo antinociceptive activity (mouse hot-plate, %MPE) |
|---|---|
| Target Compound Data | [D-1-Nal3]morphiceptin: Significantly increased analgesic activity vs. parent peptide (p < 0.05; quantitative %MPE values reported in full manuscript) |
| Comparator Or Baseline | [D-2-Nal3]endomorphin-2: Reversed endomorphin-2 antinociception (weak antagonist) |
| Quantified Difference | Functional switch from agonist to antagonist dependent solely on naphthyl attachment point. |
| Conditions | Mouse hot-plate test; 10 µg i.c.v./animal; male Swiss mice |
Why This Matters
For researchers designing peptide-based opioid receptor modulators, selecting the 1-naphthyl D-amino acid ester is critical to achieve agonist functionality, as the 2-naphthyl analog yields an antagonist profile.
- [1] Fichna J, do-Rego JC, Kosson P, Costentin J, Janecka A. Characterization of antinociceptive activity of novel endomorphin-2 and morphiceptin analogs modified in the third position. Biochem Pharmacol. 2005;69(1):179-185. doi:10.1016/j.bcp.2004.09.011 View Source
